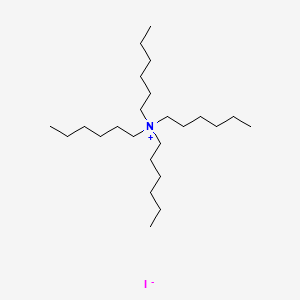

Tetrahexylammonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56442. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tetrahexylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.HI/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKHAMWCGMJAMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883800 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetrahexylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2138-24-1 | |

| Record name | Tetrahexylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahexylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrahexylammonium Iodide (CAS 2138-24-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Tetrahexylammonium iodide (CAS 2138-24-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Properties and Data

This compound is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four hexyl chains, with an iodide counter-ion. It typically appears as a white to off-white or beige crystalline powder.[1][2][3] This compound is noted for its hygroscopic and light-sensitive nature, necessitating storage in a dark, inert atmosphere at room temperature.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2138-24-1 | [1] |

| Molecular Formula | C24H52IN | [1] |

| Molecular Weight | 481.58 g/mol | [2][3] |

| Melting Point | 99-101 °C | [2][3] |

| Appearance | White to beige crystalline or fluffy powder | [1][2] |

| Solubility | Soluble in methanol (B129727) and dichloromethane (B109758) (CH2Cl2) | [2] |

| Density | ~1.044 g/cm³ (estimate) | [2] |

| Hygroscopicity | Hygroscopic | [2][4] |

| Light Sensitivity | Light sensitive | [4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectral Data Type | Key Features and Observations | References |

| ¹H NMR | The ¹H NMR spectrum exhibits characteristic signals for the hexyl chains. Protons on the carbon adjacent to the nitrogen atom (α-protons) are typically observed as a triplet around 3.2-3.4 ppm. Other methylene (B1212753) protons of the hexyl chains appear as multiplets between approximately 1.2 and 1.7 ppm, while the terminal methyl protons resonate as a triplet around 0.9 ppm. | [5] |

| ¹³C NMR | The ¹³C NMR spectrum shows distinct peaks for the different carbon atoms in the hexyl chains. The carbon atom directly bonded to the nitrogen (α-carbon) appears around 58 ppm. The other carbons of the hexyl chains are observed in the range of approximately 13-31 ppm. | [6] |

| FTIR | The FTIR spectrum displays characteristic C-H stretching vibrations of the alkyl chains in the region of 2800-3000 cm⁻¹. C-H bending vibrations are also observed around 1465 cm⁻¹. | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound, as well as an example of its application as a phase transfer catalyst.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine (trihexylamine) with an alkyl halide (1-iodohexane). This is a classic example of an SN2 reaction.

Reaction Scheme:

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trihexylamine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Addition of Alkyl Halide: Add 1-iodohexane (B118524) (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate (B1210297) and ethanol) and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.

Purification of this compound

For commercially available or synthesized this compound that requires further purification, the following protocol can be employed.[8]

Experimental Protocol:

-

Washing: Wash the crude this compound with diethyl ether to remove any non-polar impurities.

-

Drying: Dry the washed solid at room temperature under vacuum for 3 days to remove residual solvent. The purified compound is soluble in dichloromethane.[8]

Application as a Phase Transfer Catalyst: Williamson Ether Synthesis

This compound can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. A classic example is the Williamson ether synthesis.

Experimental Workflow:

Experimental Protocol (Example: Synthesis of an Ether):

-

Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, combine an alcohol (e.g., phenol, 1 equivalent) and an aqueous solution of a strong base (e.g., 50% NaOH) to form the alkoxide.

-

Addition of Catalyst and Reactant: Add a catalytic amount of this compound (e.g., 5 mol%) to the mixture. The alkyl halide (e.g., 1-bromoalkane, 1.1 equivalents) is then added dropwise from the dropping funnel while stirring vigorously.

-

Reaction Conditions: The reaction mixture is heated, typically to 60-80 °C, and stirred for several hours until the reaction is complete, as monitored by TLC.

-

Workup: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude ether product can be purified by distillation or column chromatography.

Applications in Drug Development and Research

This compound serves as a versatile biochemical reagent in life science research and has potential applications in drug discovery and delivery.[9]

Antibacterial Activity

Quaternary ammonium compounds, including this compound, are known for their broad-spectrum antimicrobial properties. The primary mechanism of their antibacterial action involves the disruption of the bacterial cell membrane.

Mechanism of Action:

The positively charged quaternary ammonium headgroup of this compound is attracted to the negatively charged components of the bacterial cell membrane. The long, hydrophobic hexyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Potential in Drug Delivery

The amphipathic nature of this compound makes it a candidate for use in drug delivery systems, such as in the formation of nanoparticles or as a component of ionic liquids for transdermal drug delivery. While specific protocols for drug delivery formulations with this compound are not widely published, the general principles of preparing polymeric nanoparticles can be adapted.

Conceptual Experimental Workflow for Nanoparticle Formulation:

-

Polymer and Drug Solution: Dissolve a biodegradable polymer (e.g., PLGA) and the active pharmaceutical ingredient (API) in a suitable organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, which could potentially include this compound to aid in stabilization and impart surface charge.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the API.

-

Purification: The nanoparticle suspension is then purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

-

Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from light and moisture.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] If inhaled, move to fresh air.[11] In case of skin contact, wash off with soap and plenty of water.[11] If swallowed, rinse mouth with water and do not induce vomiting.[11]

Hazard Information:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This technical guide provides a foundational understanding of this compound. For specific applications, further research and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C24H52IN | CID 75056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. TETRA-N-HEXYLAMMONIUM IODIDE(2138-24-1) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. youtube.com [youtube.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Tetramethylammonium iodide [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. explorationpub.com [explorationpub.com]

"Tetrahexylammonium iodide" molecular weight and formula

This guide provides core technical data on Tetrahexylammonium (B1222370) Iodide, a quaternary ammonium (B1175870) salt. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a phase transfer catalyst, electrolyte, or in other chemical synthesis applications.

Physicochemical Properties

Tetrahexylammonium iodide is a white to beige crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C24H52IN | [2][3][4][5] |

| Molecular Weight | 481.6 g/mol (481.58 g/mol also reported) | [2][3][4][6][7] |

| CAS Number | 2138-24-1 | [2][6] |

| Melting Point | 99-101 °C | [4][6][7] |

| IUPAC Name | tetrahexylazanium iodide | [2][5] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound.

Caption: Relationship between the common name, CAS number, molecular formula, and molecular weight of this compound.

References

- 1. TETRA-N-HEXYLAMMONIUM IODIDE | 2138-24-1 [chemicalbook.com]

- 2. This compound | C24H52IN | CID 75056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [chembk.com]

- 5. A17589.06 [thermofisher.com]

- 6. 四己基碘化铵 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 2138-24-1,TETRA-N-HEXYLAMMONIUM IODIDE | lookchem [lookchem.com]

"Tetrahexylammonium iodide" melting point and boiling point

An In-depth Technical Guide on the Physicochemical Properties of Tetrahexylammonium Iodide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a quaternary ammonium (B1175870) salt that exists as a white to beige crystalline powder at room temperature.[1][2][3] Its key physical properties are summarized below.

| Property | Value | Source(s) |

| Melting Point | 99-101 °C | [2][3][4][5] |

| 101.0-106.0 °C | [1] | |

| 99°C to 105°C | [6] | |

| 102-106 °C | [7] | |

| 99 - 103 °C | [8] | |

| Boiling Point | Not Applicable (Decomposes) | [4] |

The boiling point for this compound is not reported as it is a salt that is expected to decompose at higher temperatures before it can reach a boiling point.[4] Studies on similar tetraalkylammonium iodides indicate that thermal decomposition is a key characteristic of this class of compounds.[9]

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[10][11]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[10] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[10]

-

The packed sample height should be approximately 2-3 mm.[10]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

-

If the approximate melting point is known (around 100°C for this compound), set the heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.[10][12]

-

Decrease the heating rate to approximately 1-2°C per minute as you approach the expected melting point.[13] A slow heating rate is crucial for an accurate measurement.[13]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[13]

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13]

-

-

Data Recording and Interpretation:

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a chemical compound like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. A17589.06 [thermofisher.com]

- 2. TETRA-N-HEXYLAMMONIUM IODIDE | 2138-24-1 [chemicalbook.com]

- 3. TETRA-N-HEXYLAMMONIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cas 2138-24-1,TETRA-N-HEXYLAMMONIUM IODIDE | lookchem [lookchem.com]

- 5. Tetra-n-hexylammonium iodide [chembk.com]

- 6. Tetra-n-hexylammonium iodide, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound, 99% 2138-24-1 India [ottokemi.com]

- 8. chemsavers.com [chemsavers.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

A Comprehensive Technical Guide to the Solubility of Tetrahexylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tetrahexylammonium (B1222370) iodide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and outlining standardized experimental protocols for its determination. This guide aims to be a valuable resource for scientists and researchers in drug development and other fields where tetrahexylammonium iodide is utilized.

Introduction to this compound

This compound, with the chemical formula [CH₃(CH₂)₅]₄NI, is a quaternary ammonium (B1175870) salt. Its structure, featuring a central nitrogen atom bonded to four hexyl chains and an iodide counter-ion, imparts specific physicochemical properties, including its solubility profile in organic media. It is often used as a phase-transfer catalyst, an electrolyte in electrochemical applications, and as a reagent in various organic syntheses. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing formulations, and ensuring its effective application.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Chemical Class | Qualitative Solubility | Citation |

| Dichloromethane (B109758) (CH₂Cl₂) | Chlorinated Hydrocarbon | Soluble | [1] |

| Methanol (B129727) (CH₃OH) | Alcohol | Almost transparent (implies high solubility) | [1][2][3] |

| Diethyl ether ((C₂H₅)₂O) | Ether | Insoluble (by inference from purification methods) | [1] |

Note: The term "almost transparent" for methanol suggests that this compound dissolves to a significant extent, forming a clear solution.[1][2][3] Purification methods often involve washing the compound with a solvent in which it is poorly soluble; in this case, diethyl ether was used, indicating its low solubility in this solvent.[1]

General Solubility Trends for Quaternary Ammonium Iodides

The solubility of quaternary ammonium salts like this compound is influenced by several factors:

-

Alkyl Chain Length: Longer alkyl chains, such as the hexyl groups in this compound, generally increase solubility in nonpolar organic solvents due to enhanced van der Waals interactions.

-

Solvent Polarity: While the ionic nature of the salt favors dissolution in polar solvents, the long alkyl chains can limit solubility in highly polar, protic solvents like water, while enhancing it in solvents of intermediate polarity. The solubility of various quaternary ammonium iodides has been studied in solvent mixtures, revealing that solubility can be maximal at a specific mole fraction of the mixed solvents.[4]

-

Dielectric Constant of the Solvent: The dielectric constant of the solvent plays a significant role in the solubility of ionic compounds. A study on various quaternary ammonium salts indicated that their solubility can be significantly affected by the solvent's dielectric constant.[5]

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most salts, solubility increases with temperature.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Experimental Workflow for Isothermal Shake-Flask Solubility Determination

Caption: A generalized workflow for determining the solubility of a solid in a liquid using the isothermal shake-flask method followed by gravimetric analysis.

Detailed Gravimetric Analysis Protocol

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials or evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass vial). This step is crucial to remove any fine, suspended particles.

-

-

Solvent Evaporation and Drying:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the bulk of the solvent has been removed, place the container in a vacuum oven at a suitable temperature (below the melting point of this compound, which is 99-101 °C) until a constant weight is achieved.[1][3][6] This indicates that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Let:

-

m_vial = mass of the empty vial

-

m_solution = mass of the vial + saturated solution

-

m_residue = mass of the vial + dried this compound

-

-

The mass of the dissolved this compound (m_solute) is m_residue - m_vial.

-

The mass of the solvent (m_solvent) is m_solution - m_residue.

-

The solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent (if the density of the solvent is known), or mol/L.

-

Logical Relationship in Solubility Determination

The determination of solubility follows a logical progression from establishing equilibrium to quantifying the dissolved solute.

Logical Flow of Solubility Measurement

Caption: The logical sequence of steps required for the accurate experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is sparse in the current literature, qualitative information suggests good solubility in solvents like dichloromethane and methanol, and poor solubility in diethyl ether. For applications requiring precise solubility values, the isothermal shake-flask method coupled with gravimetric analysis provides a reliable experimental protocol. The general principles of solubility for quaternary ammonium salts, including the effects of alkyl chain length and solvent properties, can be used to guide solvent selection. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this important compound.

References

Technical Guide: Solubility and Handling of Tetrahexylammonium Iodide in Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility of tetrahexylammonium (B1222370) iodide in methanol (B129727). Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt with significant applications in various scientific fields, including as an electrolyte in electrochemical studies and a phase-transfer catalyst. A thorough understanding of its solubility and behavior in common organic solvents like methanol is crucial for its effective application in research and development.

This document compiles available qualitative and comparative solubility data, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a visual workflow for this procedure. Due to the limited availability of precise quantitative solubility data for this compound in methanol in publicly accessible literature, this guide also includes data for related tetraalkylammonium iodide compounds to provide a comparative context.

Physicochemical Properties of this compound

This compound is a white to beige crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₅₂IN | [1] |

| Molecular Weight | 481.58 g/mol | |

| Melting Point | 99-101 °C | [2] |

| Appearance | White to beige crystalline powder | [2] |

| CAS Number | 2138-24-1 |

Solubility of this compound in Methanol

Quantitative Solubility Data

Comparative Solubility of Tetraalkylammonium Iodides in Alcohols

To provide a framework for understanding the solubility of this compound, the following table summarizes the reported solubility of other tetraalkylammonium iodides in methanol and ethanol. Generally, for this class of compounds, solubility in polar organic solvents like methanol is observed.

| Compound | Solvent | Solubility | Reference |

| Tetramethylammonium (B1211777) iodide | Ethanol | Sparingly soluble | [3] |

| Tetraethylammonium iodide | Water | Soluble | [4] |

It is important to note that the solubility of tetraalkylammonium salts is influenced by the length of the alkyl chains.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in methanol, adapted from standard "shake-flask" methods.

Materials and Equipment

-

This compound (≥99.0% purity)

-

Anhydrous methanol (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other methanol-resistant membrane)

-

Scintillation vials or other suitable sealable containers

-

UV-Vis spectrophotometer or other suitable analytical instrument for quantification

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of methanol into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with a known volume of methanol to a concentration suitable for the chosen analytical method (e.g., UV-Vis spectrophotometry).

-

Prepare a series of standard solutions of this compound in methanol of known concentrations.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for the this compound.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).

-

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the key workflows and relationships described in this guide.

References

An In-depth Technical Guide to the Solubility of Tetrahexylammonium Iodide in Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahexylammonium (B1222370) Iodide and Dichloromethane (B109758)

Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four hexyl chains and an iodide counter-ion. Its significant lipophilicity, conferred by the long alkyl chains, makes it soluble in a range of organic solvents. Dichloromethane (CH2Cl2), a polar aprotic solvent, is frequently employed for dissolving quaternary ammonium salts due to its ability to solvate the cation and leave the anion relatively free, which is particularly advantageous in applications like phase-transfer catalysis.

Qualitative Solubility and Governing Principles

This compound is known to be soluble in dichloromethane. This solubility is primarily driven by the favorable interactions between the large, lipophilic tetrahexylammonium cation and the non-polar regions of the dichloromethane molecule, as well as the dipole-ion interactions between the polar C-Cl bonds of dichloromethane and the charged components of the salt.

Several factors influence the solubility of quaternary ammonium salts like this compound in organic solvents:

-

Nature of the Cation and Anion: The large organic cation with long alkyl chains enhances solubility in less polar organic solvents.

-

Solvent Properties: Dichloromethane's polarity and aprotic nature are key to its effectiveness in dissolving these salts.

-

Temperature: Solubility of solids in liquids generally increases with temperature, although the extent of this effect needs to be determined experimentally.

-

Presence of Other Solutes: The solubility can be affected by the presence of other species in the solution.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in dichloromethane (e.g., in g/100 mL or mol/L at a specific temperature) has not been explicitly reported in readily accessible scientific journals, patents, or chemical databases. For research and development purposes, it is imperative to determine this parameter experimentally. The following table is provided as a template for recording such experimental data.

Table 1: Illustrative Table for Experimental Solubility Data of this compound in Dichloromethane

| Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) | Observations |

| e.g., 20 | Data to be determined | Data to be determined | e.g., Clear, colorless solution |

| e.g., 25 | Data to be determined | Data to be determined | e.g., Clear, colorless solution |

| e.g., 30 | Data to be determined | Data to be determined | e.g., Clear, colorless solution |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in dichloromethane.

4.1. Materials and Equipment

-

This compound (high purity)

-

Dichloromethane (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 10.0 mL) of dichloromethane into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 20°C, 25°C, 30°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure saturation. The presence of undissolved solid at the bottom of the vials is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the dichloromethane has evaporated.

-

Alternatively, the solvent can be evaporated in a fume hood followed by drying in a desiccator to a constant weight.

-

Once dry, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molar mass of this compound (481.58 g/mol ).

-

4.3. Data Reporting

-

Repeat the experiment at least three times for each temperature to ensure reproducibility.

-

Report the average solubility and standard deviation for each temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in dichloromethane.

Applications and Implications of Solubility

The solubility of this compound in dichloromethane is a critical parameter for its application as a phase-transfer catalyst . In such systems, the catalyst must be soluble in the organic phase to transport the reactant anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. A higher solubility generally leads to a higher concentration of the catalyst in the organic phase, which can result in a faster reaction rate.

Furthermore, in drug development , understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates in various solvents is fundamental for process design, purification, and formulation. For quaternary ammonium compounds being investigated for therapeutic purposes, their solubility profile in solvents like dichloromethane is essential for extraction and purification steps.

Conclusion

Spectroscopic Profile of Tetrahexylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrahexylammonium (B1222370) iodide, a quaternary ammonium (B1175870) salt with applications in various scientific domains, including as a phase transfer catalyst and in the synthesis of ionic liquids. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tetrahexylammonium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the hexyl chains.

| Assignment | Chemical Shift (ppm) |

| -N⁺-(CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃)₄ | ~3.25 - 3.39 |

| -N⁺-(CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃)₄ | ~1.70 |

| -N⁺-(CH₂-CH₂-CH₂ -CH₂ -CH₂-CH₃)₄ | ~1.34 - 1.42 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ )₄ | ~0.90 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| -N⁺-(CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃)₄ | 58 - 60 |

| -N⁺-(CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃)₄ | 30 - 32 |

| -N⁺-(CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃)₄ | 25 - 27 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃)₄ | 22 - 24 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂ -CH₃)₄ | 21 - 23 |

| -N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ )₄ | 13 - 15 |

Note: These are predicted values based on typical chemical shifts for alkyl chains in similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrational modes of the C-H and C-N bonds. SpectraBase and PubChem confirm the availability of FTIR data for this compound[1][2]. The spectrum is typically acquired using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2955, ~2925, ~2855 | C-H stretching (asymmetric and symmetric) | Strong |

| ~1465 | C-H bending (scissoring) | Medium |

| ~1380 | C-H bending (symmetric) | Medium |

| ~970 - 900 | C-N stretching | Medium |

Note: The absence of significant peaks in the O-H and N-H stretching regions (3200-3500 cm⁻¹) indicates the purity of the quaternary ammonium salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis spectroscopic data for this compound is limited in the public domain. The absorption characteristics are primarily associated with the iodide anion. In solution, the iodide ion (I⁻) and the potential formation of the triiodide ion (I₃⁻) dominate the UV-Vis spectrum. Studies on systems containing tetra-n-hexylammonium iodide have been conducted, which may provide insights into its behavior in different solvent environments[3]. The iodide ion typically exhibits strong absorption bands in the ultraviolet region, generally below 250 nm[4][5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Gently vortex the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

The instrument is locked to the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Vis Spectroscopy

Objective: To investigate the electronic absorption properties of this compound in solution.

Materials:

-

This compound sample

-

Spectroscopy grade solvent (e.g., ethanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the baseline with the blank.

-

Scan the sample over a desired wavelength range (e.g., 200-800 nm).

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C24H52IN | CID 75056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvation spectra. Part 6.—Ultra-violet and infrared spectral studies on the system tetra-n-hexylammonium iodide + methanol + carbon tetrachloride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectrum of Iodide | SIELC Technologies [sielc.com]

Unveiling the Solid-State Architecture of Tetrahexylammonium Iodide: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive analysis of the crystal structure of tetrahexylammonium (B1222370) iodide, a quaternary ammonium (B1175870) salt with significant applications in various fields, including as a phase-transfer catalyst and an electrolyte. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth crystallographic data, detailed experimental protocols, and a visual representation of the structural determination workflow.

Crystallographic Data Summary

The crystal structure of tetrahexylammonium iodide has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the solid-state arrangement of this compound.[1]

| Parameter | Value |

| Chemical Formula | C₂₄H₅₂IN |

| Molecular Weight | 481.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Aea2 |

| Space Group Number | 41 |

| Unit Cell Dimensions | |

| a | 10.0773 Å |

| b | 10.0124 Å |

| c | 26.219 Å |

| Unit Cell Angles | |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2645.4 ų |

| Z (Formula Units/Unit Cell) | 4 |

| Calculated Density | 1.207 g/cm³ |

| Temperature | 150 K |

| Radiation Wavelength | 1.54178 Å (CuKα) |

| R-factor | 0.0689 |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from obtaining high-quality single crystals to the final refinement of the crystallographic model. The following is a detailed methodology based on established crystallographic practices.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using the slow evaporation method.

-

Dissolution: Dissolve commercially available this compound powder in a minimal amount of a suitable solvent, such as methanol, with gentle heating and stirring until a clear, saturated solution is obtained.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish or vial. Cover the container loosely to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to a week, colorless, plate-like crystals should form. Carefully harvest the best-formed crystals with well-defined faces for X-ray analysis.

X-ray Diffraction Data Collection

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent ice formation during data collection at low temperatures.

-

Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a copper (Cu Kα) X-ray source and a suitable detector. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the iodide ion).

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is illustrated in the following diagram.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrahexylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrahexylammonium (B1222370) Iodide (THAI), a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst, electrolyte, and in various organic and materials science research areas. This document details the underlying chemical principles, a step-by-step experimental protocol, and robust purification methods.

Introduction

Tetrahexylammonium iodide, with the chemical formula [CH₃(CH₂)₅]₄N⁺I⁻, is a lipophilic quaternary ammonium salt. Its structure, featuring a central nitrogen atom bonded to four hexyl chains, imparts significant solubility in organic solvents, making it an effective phase-transfer catalyst for reactions involving aqueous and organic phases. The iodide anion also plays a crucial role in its chemical reactivity and applications. Precise synthesis and rigorous purification are paramount to ensure the material's performance and reproducibility in experimental settings.

Synthesis of this compound

The primary route for synthesizing this compound is the Menshutkin reaction , a classic method for the alkylation of tertiary amines to form quaternary ammonium salts. This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on the electrophilic carbon of an alkyl halide.

The logical workflow for the synthesis and purification is outlined below.

Chemical Reaction Scheme

The synthesis proceeds via the reaction of trihexylamine with 1-iodohexane.

Experimental Protocol

This protocol is based on established principles for the synthesis of long-chain tetraalkylammonium halides.

Materials:

-

Trihexylamine (C₁₈H₃₉N)

-

1-Iodohexane (C₆H₁₃I)

-

Anhydrous ethyl acetate (B1210297) or acetonitrile

-

Diethyl ether or n-hexane

-

Isopropanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trihexylamine (1.0 eq) in anhydrous ethyl acetate or acetonitrile (approx. 2-3 mL per gram of amine).

-

Addition of Alkyl Halide: To the stirred solution, add 1-iodohexane (1.1-1.2 eq) dropwise at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the amine.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the chosen solvent, typically 77°C for ethyl acetate or 82°C for acetonitrile) with vigorous stirring.

-

Monitoring: The reaction is typically slow due to the steric hindrance of the long alkyl chains. Monitor the progress of the reaction over 24-72 hours. This can be done by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) to observe the disappearance of the trihexylamine spot.

-

Work-up (Isolation of Crude Product):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess 1-iodohexane using a rotary evaporator under reduced pressure. The result is typically a viscous oil or a waxy solid.

-

-

Initial Purification:

-

To the crude product, add a sufficient amount of cold diethyl ether or n-hexane and triturate (stir/grind the solid with the solvent). This step washes away unreacted, non-polar starting materials.

-

The this compound should precipitate as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel and wash it with several portions of cold diethyl ether or n-hexane.

-

Purification of this compound

The crude product obtained from the synthesis requires further purification to remove residual starting materials and by-products. Recrystallization is the most effective method.

Experimental Protocol for Recrystallization

Procedure:

-

Solvent Selection: The choice of solvent is critical. This compound is soluble in alcohols like methanol (B129727) and isopropanol, and less soluble in ethers and alkanes. A good solvent system is a single solvent from which the compound crystallizes upon cooling (e.g., isopropanol) or a binary solvent system (a solvent/anti-solvent pair like isopropanol/diethyl ether).

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture gently with stirring until all the solid dissolves. It is crucial to use the minimum volume of solvent to ensure a saturated solution upon cooling, which maximizes the yield.

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

-

If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.

-

If an anti-solvent is used (e.g., diethyl ether), add it dropwise to the warm isopropanol solution until the solution becomes faintly cloudy. Then, allow it to cool as described.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.

-

Dry the crystals in a vacuum oven at room temperature for several hours to remove any residual solvent. The product should be a white to off-white crystalline powder.[1]

-

Data Presentation

The following table summarizes the key quantitative data for this compound. Note that the yield and purity are dependent on the specific experimental conditions and the efficiency of the purification process.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₅₂IN | [1] |

| Molecular Weight | 481.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-101 °C | [1] |

| Expected/Typical Yield (%) | To be determined experimentally | |

| Purity (%) | >98% (typical for recrystallized product) |

Conclusion

The synthesis of this compound via the Menshutkin reaction using trihexylamine and 1-iodohexane is a reliable, albeit slow, process. The purification of the final product is critical, and a well-executed recrystallization is essential to achieve high purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce high-quality this compound for their specific applications. Careful monitoring of the reaction and meticulous purification will ensure the best possible results.

References

The Hygroscopic Nature of Tetrahexylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Tetrahexylammonium iodide (THAI). While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes information on the broader class of quaternary ammonium (B1175870) salts and details the standard methodologies for characterizing hygroscopicity. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the handling, characterization, and potential implications of moisture interaction with this compound.

Introduction to this compound and its Hygroscopicity

This compound, a quaternary ammonium salt, is a white to off-white crystalline solid. Like many quaternary ammonium compounds, it is known to be hygroscopic, meaning it has the ability to attract and hold water molecules from the surrounding environment.[1][2][3][4] This property is a critical consideration in its handling, storage, and application, particularly in fields such as drug development where moisture can significantly impact a substance's stability, dissolution, and bioavailability. The hygroscopic nature of quaternary ammonium salts is influenced by the nature of both the cation and the anion.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H52IN | |

| Molecular Weight | 481.58 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 99-101 °C | [4] |

| Solubility | Soluble in methanol | [4] |

| Hygroscopicity | Hygroscopic | [1][2][3][4] |

Quantitative Analysis of Hygroscopicity

Table 1: Representative Water Vapor Sorption Data for this compound at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.15 |

| 10 | 0.05 | 0.20 |

| 20 | 0.10 | 0.25 |

| 30 | 0.15 | 0.30 |

| 40 | 0.25 | 0.40 |

| 50 | 0.40 | 0.55 |

| 60 | 0.65 | 0.80 |

| 70 | 1.00 | 1.15 |

| 80 | 1.50 | 1.65 |

| 90 | 2.50 | 2.50 |

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic nature of a substance like this compound can be quantitatively assessed using several standard techniques. The two most common and reliable methods are Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at a specific temperature and relative humidity (RH).

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's weight until equilibrium is reached (defined by a minimal change in mass over time, for example, dm/dt < 0.002%/min).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a sorption isotherm (water uptake vs. RH).

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It can be used to measure the initial water content of this compound or the amount of water absorbed after exposure to a specific humidity environment.

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator is used. The titration vessel must be sealed to prevent interference from atmospheric moisture.

-

Reagent Preparation: A standardized Karl Fischer reagent, which contains iodine, sulfur dioxide, a base (like imidazole), and a solvent (like methanol), is prepared or a commercial solution is used.

-

Sample Preparation: A known weight of this compound is introduced directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Complete dissolution of the sample is crucial for accurate results.

-

Titration: The sample is titrated with the Karl Fischer reagent. The iodine in the reagent reacts stoichiometrically with the water in the sample. The endpoint of the titration is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the known concentration of the Karl Fischer reagent. For coulometric KF, the amount of water is determined from the total charge passed to electrochemically generate the iodine.

Factors Influencing Hygroscopicity of Tetraalkylammonium Halides

The hygroscopic nature of tetraalkylammonium halides is a multifactorial property. The key influencing factors are the structure of the cation and the nature of the anion.

-

Cation Alkyl Chain Length: Generally, as the length of the alkyl chains on the quaternary ammonium cation increases, the overall hydrophobicity of the salt increases. This would suggest that this compound is less hygroscopic than its shorter-chain counterparts like Tetrabutylammonium iodide.

-

Anion Type: The nature of the halide anion also plays a role. The hygroscopicity of salts often follows the trend Cl⁻ > Br⁻ > I⁻. The larger, more polarizable iodide anion in this compound contributes to a less hygroscopic nature compared to the corresponding chloride or bromide salts.

Implications for Drug Development and Research

The hygroscopic nature of an active pharmaceutical ingredient (API) or an excipient like this compound has several important implications:

-

Stability: Moisture uptake can lead to chemical degradation (e.g., hydrolysis) or physical changes (e.g., deliquescence, changes in crystal form), affecting the shelf-life of the material.

-

Handling and Manufacturing: Hygroscopic powders can be difficult to handle, with issues such as poor flowability, caking, and sticking to equipment during manufacturing processes.

-

Dosage Form Performance: The water content can influence the dissolution rate and, consequently, the bioavailability of a drug.

-

Storage and Packaging: Special storage conditions (e.g., controlled humidity) and packaging (e.g., moisture-impermeable containers with desiccants) are necessary to protect hygroscopic materials.

Conclusion

This compound is a hygroscopic compound, a property that must be carefully considered in its application, particularly in pharmaceutical and research settings. While specific quantitative data is sparse, its hygroscopic behavior can be thoroughly characterized using standard techniques such as Dynamic Vapor Sorption and Karl Fischer titration. Understanding the factors that influence its moisture uptake and the potential consequences is crucial for ensuring the stability, quality, and efficacy of products containing this compound. Further experimental investigation is recommended to establish a definitive hygroscopicity profile for this compound.

References

A Comprehensive Technical Guide to the Thermal Stability of Tetrahexylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt consisting of a central nitrogen atom bonded to four hexyl chains and an iodide counterion. Its molecular structure imparts properties that make it useful in various applications, including as a phase transfer catalyst, an electrolyte in electrochemical systems, and a reagent in organic synthesis. A thorough understanding of its thermal stability is paramount for defining its operational limits, ensuring safety, and maintaining efficacy in applications where it may be subjected to elevated temperatures.

This technical guide provides a detailed overview of the thermal stability of this compound, including its decomposition pathways and methodologies for its thermal analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related long-chain tetraalkylammonium salts to present expected thermal behaviors and standardized analytical protocols.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₂IN | [1] |

| Molecular Weight | 481.58 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point (°C) | 99 - 101 | [1] |

| CAS Number | 2138-24-1 | [1] |

Quantitative Thermal Analysis Data (Illustrative)

The following tables present illustrative thermal decomposition data for this compound, based on general trends observed for long-chain tetraalkylammonium halides. This data is intended for comparative purposes and to provide a baseline for expected thermal stability. Actual experimental values may vary.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data [2]

| Compound | Onset Decomposition Temp. (T_onset_) (°C) | Temperature of Max. Decomposition Rate (T_peak_) (°C) | Residual Mass (%) |

| This compound | ~220 - 250 | ~260 - 290 | < 5 |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data [2]

| Compound | Melting Point (T_m_) (°C) | Decomposition |

| This compound | 99 - 101 | Endothermic |

Thermal Decomposition Pathways

The primary thermal decomposition mechanism for tetraalkylammonium halides, including this compound, is the Hofmann elimination . This is a beta-elimination reaction that results in the formation of an alkene and a trialkylamine. In addition to Hofmann elimination, nucleophilic substitution can also occur, particularly with iodide being a good nucleophile.

Hofmann Elimination

The Hofmann elimination is an E2 (elimination, bimolecular) reaction where a base abstracts a proton from a carbon atom beta to the positively charged nitrogen atom. This leads to the formation of a double bond (alkene) and the departure of the trialkylamine as a leaving group. For this compound, the reaction proceeds as follows:

-

Proton Abstraction: The iodide ion (I⁻), acting as a base, abstracts a proton from a carbon atom beta to the nitrogen atom of one of the hexyl chains.

-

Alkene Formation: Simultaneously, the C-N bond breaks, and a double bond is formed between the alpha and beta carbon atoms, resulting in the formation of 1-hexene.

-

Leaving Group Departure: The neutral trihexylamine (B47920) molecule is eliminated.

The overall reaction is: [CH₃(CH₂)₅]₄N⁺I⁻ → CH₃(CH₂)₃CH=CH₂ + [CH₃(CH₂)₅]₃N + HI

Nucleophilic Substitution (Sₙ2 Reaction)

An alternative decomposition pathway is a nucleophilic substitution (Sₙ2) reaction. In this mechanism, the iodide ion acts as a nucleophile and attacks one of the α-carbon atoms of the hexyl chains attached to the nitrogen atom. This results in the formation of 1-iodohexane (B118524) and trihexylamine.

The overall reaction is: [CH₃(CH₂)₅]₄N⁺I⁻ → CH₃(CH₂)₅I + [CH₃(CH₂)₅]₃N

The dominant pathway between Hofmann elimination and nucleophilic substitution can be influenced by factors such as temperature, steric hindrance around the nitrogen atom, and the nature of the anion. For long-chain tetraalkylammonium iodides, both pathways are plausible.

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of this compound based on standard practices for similar organic salts and ionic liquids.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1).[2]

Procedure:

-

Tare an empty platinum or ceramic sample pan.

-

Place 5-10 mg of this compound into the pan.

-

Place the pan in the TGA furnace.

-